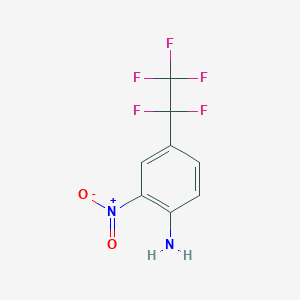

2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline, also known as PFA-NNA, is a chemical compound with the molecular formula C8H5F5N2O2. It has an average mass of 256.129 Da and a mono-isotopic mass of 256.027130 Da .

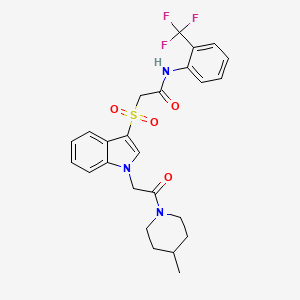

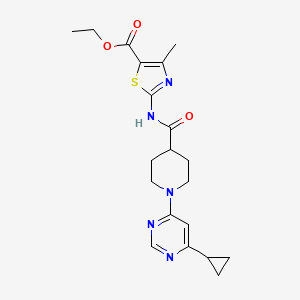

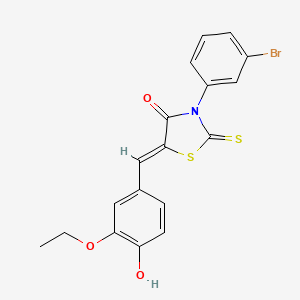

Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline is defined by its molecular formula, C8H5F5N2O2 . Unfortunately, the specific structural analysis for this compound is not available in the search results.Applications De Recherche Scientifique

Organic Synthesis

2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline: is a valuable compound in organic synthesis. It serves as a versatile building block for creating a variety of chemicals, including pharmaceuticals, dyes, and materials . Its nitro group is a pivotal functional group that can be transformed into different functionalities, providing a pathway to synthesize complex molecules.

Medicinal Chemistry

In medicinal chemistry, nitroarenes like 2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline are used to develop new drugs. They are precursors to market-available drugs such as nitroxoline and nitrofurantoin, which have applications in treating bacterial infections .

Dyes and Pigments

The compound’s structure allows for the synthesis of various dyes and pigments. Its aromatic ring system can be modified to produce colorants for textiles and inks .

Materials Science

In materials science, 2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline can contribute to the development of new materials with specific properties, such as thermal stability or electrical conductivity .

Nitrene Precursors

Nitrenes are highly reactive species used in synthetic organic chemistry. The compound can act as a precursor to stable nitrenes, which are valuable intermediates in various chemical transformations .

Catalysis

The nitro group of 2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline can be involved in catalytic processes, such as the reduction of nitroaniline to aniline, which is a key step in the synthesis of many organic compounds .

Propriétés

IUPAC Name |

2-nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5N2O2/c9-7(10,8(11,12)13)4-1-2-5(14)6(3-4)15(16)17/h1-3H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDADRWXGNPBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2874274.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2874284.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)

![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)

![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)

![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)